Pramiverine

Descripción general

Descripción

Pramiverine is a spasmolytic drug primarily used for its muscle relaxant properties. It is known for targeting smooth muscle spasms and is often prescribed to alleviate conditions such as irritable bowel syndrome and other gastrointestinal disorders characterized by sudden and painful muscle contractions .

Métodos De Preparación

The synthesis of Pramiverine involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The industrial production methods typically involve:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Pramiverine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: this compound can undergo substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Pramiverine exhibits strong anticholinergic and spasmolytic effects. It has been shown to reduce gastric secretion and gastrointestinal motility, making it useful in treating various gastrointestinal disorders. Key findings from studies include:

- Anticholinergic Activity : Comparable to atropine, this compound effectively inhibits cholinergic responses in the gastrointestinal tract, gall bladder, and uterus .

- Spasmolytic Effects : It alleviates spasms in abdominal organs, providing relief from conditions such as duodenal ulcers and irritable bowel syndrome .

Clinical Applications

This compound's applications are primarily in the treatment of gastrointestinal disorders and labor management. Significant studies include:

- Gastrointestinal Disorders : In a study involving 14 patients with duodenal ulcers, this compound significantly reduced gastric secretion by 50%, indicating its potential role in managing gastric ulcers .

- Labor Management : this compound has been used in active labor treatment to reduce uterine contractions without adversely affecting fetal health .

Case Study 1: Duodenal Ulcers

In a controlled study, this compound was administered to patients with duodenal ulcers. Results indicated a marked reduction in gastric acid secretion and improved patient comfort levels. Electromyographic assessments showed decreased spontaneous pressure waves in the stomach and duodenum post-treatment .

Case Study 2: Spasm Relief

A clinical trial assessed this compound's efficacy in patients suffering from colitis syndrome. The results demonstrated significant improvements in symptoms and quality of life, suggesting this compound's utility as an effective antispasmodic agent .

Toxicological Profile

This compound has been evaluated for its safety profile through various toxicological studies:

- Acute Toxicity : Studies indicate that this compound is only slightly toxic when administered orally or intravenously. Long-term studies showed no significant adverse effects even at higher doses .

- Reproductive Toxicity : Research conducted on animal models revealed no foetotoxic or teratogenic effects during pregnancy, indicating its safety for use in pregnant patients .

Mecanismo De Acción

Pramiverine exerts its effects by targeting and relaxing smooth muscle tissues in the gastrointestinal tract. It inhibits the influx of calcium ions into smooth muscle cells, reducing the intensity and frequency of muscle contractions. This results in a marked decrease in spasms and associated pain. Additionally, this compound may have a mild anticholinergic effect, blocking certain neurotransmitters responsible for muscle contractions .

Comparación Con Compuestos Similares

Pramiverine is often compared with other spasmolytic agents such as:

Propiverine: Similar in its antimuscarinic and calcium-modulating properties but used primarily for urinary incontinence.

Papaverine: Another spasmolytic agent with a broader range of applications, including cardiac and smooth muscle relaxation.

Cyclopentolate: Used for its anticholinergic properties in ophthalmology.

This compound stands out due to its specific application in gastrointestinal disorders and its dual mechanism of action involving both calcium modulation and anticholinergic effects .

Actividad Biológica

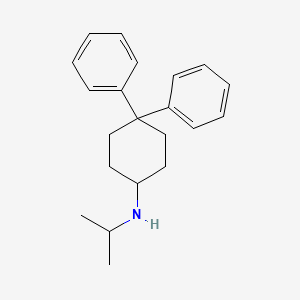

Pramiverine, chemically known as 4,4-diphenyl-N-isopropyl-cyclohexylamine-hydrochloride, is a spasmolytic agent primarily used in combination with metamizole for the treatment of various conditions, including biliary colic and renal colic. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Properties

Mechanism of Action

this compound acts as a selective antagonist at muscarinic receptors, leading to smooth muscle relaxation. This property makes it effective in alleviating spasms in the gastrointestinal and urinary tracts. The compound's spasmolytic effects are enhanced when combined with metamizole, a non-opioid analgesic that also exhibits antipyretic properties .

Clinical Efficacy

Case Studies and Clinical Trials

Several clinical studies have assessed the efficacy of this compound in managing pain associated with biliary stone diseases and renal colic. A notable trial involving 2,368 patients demonstrated a significant therapeutic effect with minimal cholinolytic side effects when using this compound in combination with metamizole (Sistalgin comp.) .

Table 1: Summary of Clinical Outcomes

Safety Profile

Toxicological Studies

Toxicological assessments indicate that this compound is well tolerated across various animal models. Studies have shown no significant foetotoxic or teratogenic effects in mice, rats, and rabbits. Long-term studies revealed that rats tolerated doses up to 50 mg/kg without adverse effects, although cholinolytic effects were noted at higher doses in dogs .

Table 2: Toxicity Data

| Animal Model | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Mice | 0.5 - 50 | No significant toxicity |

| Rats | 0.5 - 50 | No foetotoxic effects |

| Dogs | 5.0 - 20 | Cholinolytic effects observed |

Comparative Efficacy

In comparative studies, this compound has shown to be effective in reducing pain associated with renal stones when compared to traditional analgesics. Its combination with metamizole enhances its analgesic properties without significantly increasing toxicity .

Propiedades

Número CAS |

14334-40-8 |

|---|---|

Fórmula molecular |

C21H27N |

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C21H27N/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3 |

Clave InChI |

SBEOBYJLAQKTQX-UHFFFAOYSA-N |

SMILES |

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Apariencia |

Solid powder |

Key on ui other cas no. |

14334-40-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

14334-41-9 (hydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

EMD 9806 HCl of pramiverine HSP 2986 N-isopropyl-4,4-diphenyl cyclohexylamine pramiverine propaminodiphen sistalgin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.